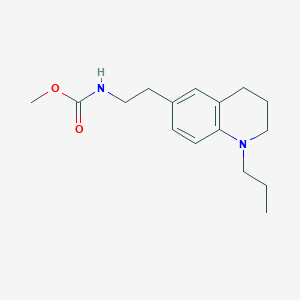
Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carbamate derivative of a tetrahydroquinoline. Tetrahydroquinolines are a class of organic compounds that are structurally similar to quinolines but are saturated . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydroquinoline ring, a propyl group attached to one of the ring nitrogens, and a carbamate group attached via an ethyl linker .Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The carbamate group could also participate in reactions, particularly hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Dopamine Agonist Properties
One study synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, analyzing their dopamine-like ability to dilate the renal artery. The research indicates the importance of the N-alkyl group's size on the compound's activity, which could inform the design of dopamine agonists (Jacob et al., 1981).
Antileukemic Activity
Another study focused on the antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines and related compounds, demonstrating their effectiveness against P388 lymphocytic leukemia. This research highlights the therapeutic potential of carbamate-substituted tetrahydroquinoline derivatives in leukemia treatment (Anderson et al., 1988).
Antibiotic Discovery
The ethyl acetate extract from Janibacter limosus cultures yielded a new tetrahydroquinoline antibiotic, helquinoline, showcasing the compound class's potential in discovering new antibiotics with effectiveness against bacteria and fungi (Asolkar et al., 2004).
Corrosion Inhibition
Research into 8-hydroxyquinoline derivatives for corrosion protection of carbon steel in hydrochloric acid solutions exemplifies the application of tetrahydroquinoline derivatives in industrial settings. The study indicates these compounds act as mixed-type corrosion inhibitors, adhering to carbon steel surfaces and providing protection in acidic environments (Faydy et al., 2019).
Organic Synthesis and Reactivity
A study on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline adds to the understanding of the chemistry of tetrahydroquinoline derivatives, showing how vinylcuprate reaction with a dihydroquinoline carboxylate leads to various quinolones and tetrahydro-4-oxoquinoline, demonstrating the versatility of these compounds in synthetic organic chemistry (Guillou et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-10-18-11-4-5-14-12-13(6-7-15(14)18)8-9-17-16(19)20-2/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDXUXLNXFEDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2650120.png)
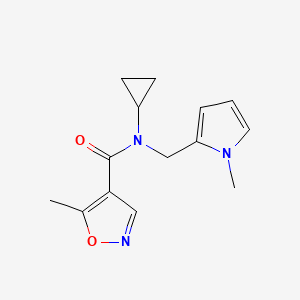
![8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)quinoline](/img/structure/B2650122.png)
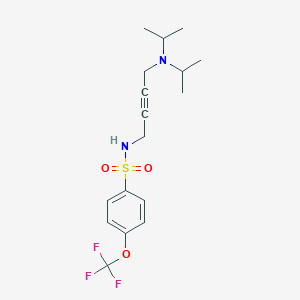
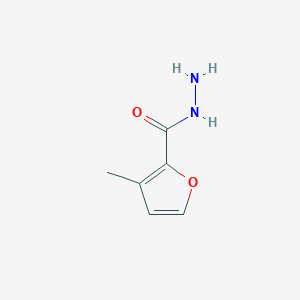
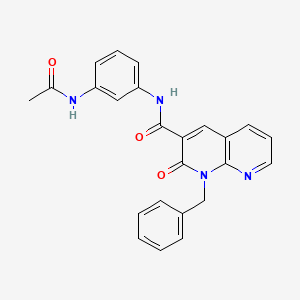
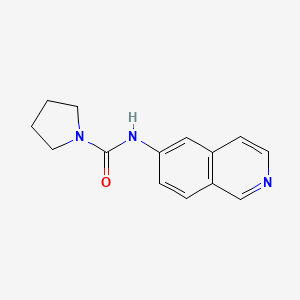
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol](/img/structure/B2650128.png)
![(3-{[(2-methoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2650129.png)
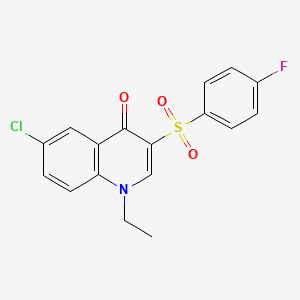

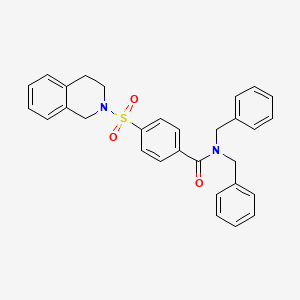
![(4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride](/img/structure/B2650140.png)
